Acid Red 213

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This red powder is characterized by its sodium salt and sulfonic acid functional groups. It is primarily used in the textile industry for dyeing cotton, wool, and silk fabrics due to its excellent colorfastness and resistance to fading . Additionally, Acid Red 213 is used in the production of inks, paints, and cosmetics .

Vorbereitungsmethoden

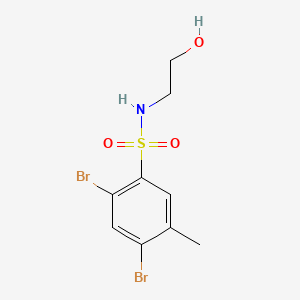

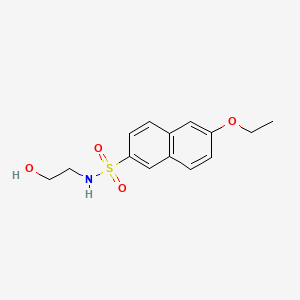

The synthesis of Acid Red 213 involves several steps. The primary raw materials used are 2-aminophenol-4-sulfonamide and 2-naphthol . The synthetic route includes the following steps:

Diazotization: 2-aminophenol-4-sulfonamide is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo dye.

Complexation: The resulting azo dye is complexed with cobalt chloride to enhance its stability and color properties.

Filtration and Drying: The final product is filtered and dried to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Acid Red 213 undergoes various chemical reactions, including:

Reduction: this compound can be reduced using reducing agents such as sodium dithionite, leading to the formation of colorless or differently colored products.

Substitution: The sulfonic acid group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Complexation: This compound can form complexes with metal ions, such as cobalt, enhancing its stability and color properties.

Wissenschaftliche Forschungsanwendungen

Acid Red 213 has a wide range of scientific research applications, including:

Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.

Biology: this compound is used in histological staining to visualize cellular components under a microscope.

Medicine: It is used in diagnostic assays and as a marker in various biomedical research applications.

Industry: This compound is extensively used in the textile industry for dyeing fabrics, as well as in the production of inks, paints, and cosmetics

Wirkmechanismus

The mechanism of action of Acid Red 213 involves its interaction with specific molecular targets. The sulfonic acid groups in this compound allow it to bind to positively charged sites on proteins and other macromolecules. This binding can alter the structure and function of these molecules, leading to changes in their activity. Additionally, the azo group in this compound can undergo redox reactions, contributing to its staining and dyeing properties .

Vergleich Mit ähnlichen Verbindungen

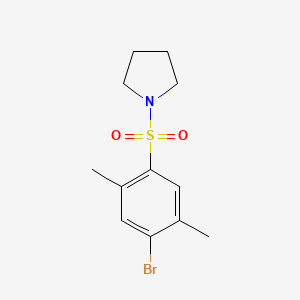

Acid Red 213 can be compared with other similar azo dyes, such as Acid Red 14, Acid Yellow 42, and Direct Red 81. These compounds share similar structural features, such as the presence of azo groups and sulfonic acid groups. this compound is unique in its specific combination of functional groups and its ability to form stable complexes with metal ions, such as cobalt . This unique property enhances its colorfastness and resistance to fading, making it particularly suitable for applications where long-lasting vibrant colors are desired .

Similar Compounds

- Acid Red 14

- Acid Yellow 42

- Direct Red 81

- Reactive Blue 13

Eigenschaften

CAS-Nummer |

12715-60-5 |

|---|---|

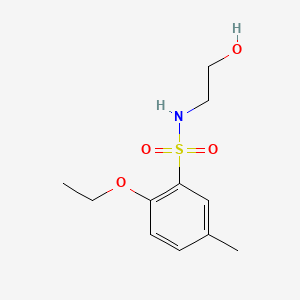

Molekularformel |

C16H13N3O4S |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)